Benzoic acid, 4-methyl-, zinc salt, also known as zinc 4-methylbenzoate, is a chemical compound with the molecular formula and a molecular weight of 335.7 g/mol. It is classified under the category of benzoic acid derivatives, specifically as a zinc salt of 4-methylbenzoic acid. This compound exhibits various applications in scientific research and industrial processes due to its unique properties.
The compound can be synthesized through several methods involving the reaction of zinc salts such as zinc chloride or zinc acetate with 4-methylbenzoic acid in suitable solvents like ethanol or methanol. The synthesis can be optimized for industrial production to ensure high yield and purity.
Benzoic acid, 4-methyl-, zinc salt belongs to the class of organic compounds known as benzoic acids, which are characterized by the presence of a benzene ring with at least one carboxyl group. It falls under the subclass of metal benzoates, where a metal ion (in this case, zinc) is coordinated with the benzoate anion.
The molecular structure of benzoic acid, 4-methyl-, zinc salt consists of a central zinc ion coordinated with two 4-methylbenzoate ligands. The structural representation can be summarized as follows:
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2]
Benzoic acid, 4-methyl-, zinc salt participates in various chemical reactions:
The mechanism by which benzoic acid, 4-methyl-, zinc salt exerts its effects involves the coordination of zinc ions with the 4-methylbenzoate ligands. This interaction alters the electronic structure of the zinc ion, enhancing its reactivity and allowing it to participate in various biological and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function .
The compound's properties make it suitable for various applications in fields such as pharmaceuticals and materials science .
Benzoic acid, 4-methyl-, zinc salt has several scientific uses:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4